2-Chloronicotinaldehyde oxime
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Overview
Description
2-Chloronicotinaldehyde oxime is a biochemical used for proteomics research . It has a molecular formula of C6H5ClN2O and a molecular weight of 156.57 .
Synthesis Analysis
A palladium (II)-catalyzed direct annulation of 2-chloronicotinaldehyde with 2-bromothiophenol via a novel C (formyl)-C (aryl) coupling strategy has been reported . This approach displays various exclusive characteristics such as operational convenience, moderate to good isolated yields, and decent functional group tolerance .Molecular Structure Analysis
The structure of oxime is a two-sided chain with a central atom consisting of carbon . Oximes are also called nitrogen possessing organic compounds which are obtained from hydroxylamine, ketone, and aldehyde .Chemical Reactions Analysis
Oxime chemistry has emerged as a versatile tool for use in a wide range of applications . In particular, the combination of oximes with esters and urethanes has enabled the realization of Covalent Adaptable Networks (CANs) with improved and tunable dynamic properties .Physical And Chemical Properties Analysis
Oximes have about 3 characteristics bands with wave numbers measuring 3600 (O-H), 945 (N-O) and 1665 (C=N) in the infrared spectrum . These compounds are present in the form of colorless crystals and are said to be less soluble in water .Scientific Research Applications
Synthesis and Chemical Transformations
Conversion to Carbonyl Compounds
Kim et al. (2010) demonstrated the conversion of oximes, including those related to 2-Chloronicotinaldehyde oxime, to their corresponding carbonyl compounds (aldehydes and ketones) under mild and eco-friendly conditions, which is noteworthy for its neutral and mild reaction conditions (Kim et al., 2010).
Synthesis of Quinolines
Narender et al. (2006) utilized Baylis-Hillman adducts obtained from substituted 2-Chloronicotinaldehydes for the synthesis of multisubstituted quinolines, demonstrating their antimicrobial activity. This research indicates the value of 2-Chloronicotinaldehyde derivatives in constructing complex heterocyclic systems with potential biological activities (Narender et al., 2006).
Bioconjugation and Biomolecular Applications
Oxime Formation in Bioconjugation
Kölmel and Kool (2017) discussed the versatile use of oxime formation, implicating derivatives of 2-Chloronicotinaldehyde oxime in bioconjugation strategies. These strategies are employed across a variety of scientific fields, including polymer chemistry and chemical biology, for the conjugation of biomolecules and biomaterials, underscoring the significance of oxime chemistry in bioconjugation processes (Kölmel & Kool, 2017).
Chemosensors
Chemosensor for Metal Ions
Jeong et al. (2015) developed a 2-Chloronicotinaldehyde-functionalized rhodamine B derivative as an “OFF–ON” chemosensor for the detection of Al3+ ions. The sensor exhibits significant changes in its spectral behavior upon binding with Al3+, demonstrating the potential of 2-Chloronicotinaldehyde derivatives in the development of selective and sensitive chemosensors for metal ions (Jeong et al., 2015).
Antimicrobial and Antileukemic Activity
Antimicrobial and Antileukemic Derivatives
Suman et al. (2013) and Siwy et al. (2006) explored derivatives of 2-Chloronicotinaldehyde for their in vitro antimicrobial and antileukemic activities. These studies highlight the potential of 2-Chloronicotinaldehyde oxime derivatives in the development of new therapeutic agents with antimicrobial and antileukemic properties (Suman et al., 2013); (Siwy et al., 2006).
Safety And Hazards
Future Directions
Recent developments on oximes to improve the blood brain barrier penetration for the treatment of organophosphorus poisoning have been reported . Using current structural and mechanistic understanding of the BBB under both physiological and pathological conditions, it becomes possible to design delivery systems for oximes and other drugs that are able to cross the BBB effectively .
properties
IUPAC Name |
(NE)-N-[(2-chloropyridin-3-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c7-6-5(4-9-10)2-1-3-8-6/h1-4,10H/b9-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOKKAFTDCGWBJ-RUDMXATFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C=NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(N=C1)Cl)/C=N/O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20430542 |
Source
|
Record name | 2-chloronicotinaldehyde oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20430542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloronicotinaldehyde oxime | |
CAS RN |
215872-96-1 |
Source
|
Record name | 2-chloronicotinaldehyde oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20430542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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